Unveiling the Carcinogenic Risk of N-Nitroso Duloxetine: A Technical Guide
Unveiling the Carcinogenic Risk of N-Nitroso Duloxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding and regulatory landscape surrounding the potential carcinogenic risk of N-Nitroso Duloxetine (B1670986), a nitrosamine (B1359907) impurity found in the antidepressant medication duloxetine. This document delves into the toxicological data, experimental methodologies for its assessment, and the regulatory frameworks in place to manage this risk.
Introduction to N-Nitroso Duloxetine and Nitrosamine Impurities
N-Nitroso Duloxetine is a nitrosamine drug substance-related impurity (NDSRI) that can form during the manufacturing process or storage of duloxetine.[1][2] Nitrosamines are a class of chemical compounds, many of which are classified as probable or suspected human carcinogens based on their ability to damage DNA.[3][4][5][6][7] The presence of such impurities in pharmaceutical products is a significant concern for regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada.[3][8] This has led to product recalls and the establishment of stringent control measures.[1][2][4][6][7][9][10][11]
The formation of N-Nitroso Duloxetine is chemically plausible due to the secondary amine moiety in the duloxetine molecule, which can react with nitrosating agents, such as nitrites, that may be present as impurities in raw materials or excipients under certain conditions.[1][2]
Quantitative Toxicological Data
The primary method for controlling the carcinogenic risk of nitrosamine impurities is the establishment of an Acceptable Intake (AI) limit. The AI represents a level of daily exposure to an impurity that is considered to pose a negligible lifetime cancer risk, generally defined as an increased risk of one additional cancer case in 100,000 people over a 70-year lifespan.[12]
| Parameter | Value | Regulatory Body/Source | Notes |
| Acceptable Intake (AI) | 100 ng/day | FDA, EMA, Health Canada, TGA[3][8][13][14] | This is the harmonized lifetime daily exposure limit. |
| Basis for AI | Read-across from surrogate | Health Canada[8] | The AI is derived from the carcinogenic potency data of a structurally related nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), due to the lack of specific long-term carcinogenicity data for N-Nitroso Duloxetine. |
| In Vivo Mutagenicity-Derived AI | ≥4400 ng/day | Research Publication[15] | This value is derived from the results of a Transgenic Rodent (TGR) assay and is based on the mutagenic potential of N-Nitroso Duloxetine, which was found to be 10-100 times less potent than highly potent nitrosamines like NDMA. This suggests the carcinogenicity-based AI of 100 ng/day is highly conservative. |
Experimental Protocols for Carcinogenic Risk Assessment
The assessment of carcinogenic risk for nitrosamine impurities that lack extensive toxicological data, such as N-Nitroso Duloxetine, relies on a combination of in silico, in vitro, and in vivo testing methodologies.
In Vitro Mutagenicity Assessment: The Enhanced Ames Test
The bacterial reverse mutation assay, or Ames test, is a primary screen for the mutagenic potential of a substance. For nitrosamines, an "enhanced" version of the standard OECD 471 guideline is recommended to improve the sensitivity of the assay.
Objective: To determine if N-Nitroso Duloxetine can induce gene mutations in bacterial strains.
Methodology:
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Tester Strains: A panel of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (WP2 uvrA (pKM101)) are used to detect different types of mutations.
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Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism. For nitrosamines, both induced rat liver S9 and hamster liver S9 at a 30% concentration are recommended.
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Assay Procedure (Pre-incubation Method):
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The test substance, bacterial culture, and S9 mix (if applicable) are pre-incubated at 37°C for 30 minutes.
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This mixture is then added to molten top agar (B569324) and poured onto minimal glucose agar plates.
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The plates are incubated for 48-72 hours at 37°C.
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Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive mutagenic response. N-Nitroso Duloxetine has been confirmed to be mutagenic in the Ames test.[15]
In Vivo Mutagenicity Assessment: Transgenic Rodent (TGR) Assay
The TGR assay is an in vivo method to assess the mutagenic potential of a substance in various tissues of a living organism, providing more physiologically relevant data than in vitro assays.
Objective: To determine if N-Nitroso Duloxetine induces gene mutations in the tissues of a rodent model.
Methodology (based on OECD 488):
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Animal Model: Transgenic rats or mice (e.g., Muta™Mouse) carrying multiple copies of a reporter gene (e.g., lacZ or cII) are used.
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Dosing Regimen: Animals are typically administered N-Nitroso Duloxetine daily for 28 consecutive days via an appropriate route (e.g., oral gavage). A control group receives the vehicle only.
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Tissue Collection: After the dosing period, and a mutation manifestation time (typically 3 days), various tissues (e.g., liver, where nitrosamines are often metabolized) are collected.
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DNA Isolation and Analysis:
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Genomic DNA is isolated from the collected tissues.
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The reporter genes are "rescued" from the genomic DNA, often using lambda phage packaging.
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The phages are used to infect E. coli, and the frequency of mutations in the reporter gene is determined by a colorimetric or selective assay.
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Endpoint: The mutant frequency in the tissues of treated animals is compared to that of the control group. A statistically significant increase in mutant frequency indicates in vivo mutagenic activity. Studies have shown N-Nitroso Duloxetine to be mutagenic in vivo.[15]
Mechanism of Carcinogenicity: DNA Damage and Repair
The carcinogenic potential of nitrosamines like N-Nitroso Duloxetine is linked to their metabolic activation and subsequent interaction with DNA.
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Metabolic Activation: N-Nitroso Duloxetine is a pro-carcinogen, meaning it requires metabolic activation to become reactive. This is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The activation process, typically through α-hydroxylation, leads to the formation of an unstable alkyldiazonium ion.
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DNA Adduct Formation: This highly reactive electrophile can then attack nucleophilic sites on DNA bases, forming DNA adducts. The formation of O⁶-alkylguanine is considered a particularly pro-mutagenic lesion.
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DNA Repair: Cells possess several DNA repair pathways to counteract this damage.
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Base Excision Repair (BER): This pathway removes smaller, non-helix-distorting lesions, such as N-alkylated purines.
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Nucleotide Excision Repair (NER): This pathway deals with bulkier adducts that distort the DNA helix.
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Direct Reversal: Enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT) can directly remove the alkyl group from O⁶-alkylguanine.
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If these repair mechanisms are overwhelmed or inaccurate, the DNA damage can become fixed as a mutation during DNA replication, potentially leading to the initiation of cancer.
Regulatory Risk Assessment Framework
The management of mutagenic impurities like N-Nitroso Duloxetine follows a risk-based approach outlined in guidelines such as the ICH M7. The goal is to identify and control impurities to a level that poses a negligible carcinogenic risk.
The process involves:
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Hazard Identification: Identifying all potential and actual impurities in the drug substance and product.
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Hazard Assessment:
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Conducting database and literature searches for carcinogenicity and mutagenicity data.
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If no data is available, performing in silico (Q)SAR analysis to predict mutagenicity.
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If a structural alert for mutagenicity is found, conducting an in vitro mutagenicity assay (enhanced Ames test).
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Risk Characterization:
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If the impurity is mutagenic, determining an Acceptable Intake (AI) limit. This can be derived from specific carcinogenicity data, a read-across to a suitable surrogate, or by using the Threshold of Toxicological Concern (TTC) for a given class of compounds. The EMA's Carcinogenic Potency Categorization Approach (CPCA) provides a structured framework for this, classifying nitrosamines into potency categories based on their structural features.
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Risk Control: Implementing a control strategy to ensure the impurity level is consistently below the AI. This can involve process optimization, sourcing of raw materials with lower nitrite (B80452) levels, and/or routine testing of the final product.
Conclusion
The presence of N-Nitroso Duloxetine in duloxetine-containing medicines poses a potential carcinogenic risk that is being actively managed by pharmaceutical manufacturers and regulatory agencies. The establishment of a harmonized Acceptable Intake limit of 100 ng/day, based on a conservative read-across approach, provides a clear target for control strategies. While in vivo mutagenicity data suggests this limit may be highly conservative, the current regulatory stance prioritizes patient safety through stringent controls. A thorough understanding of the formation pathways, analytical detection methods, toxicological assessment, and regulatory frameworks is essential for drug development professionals to ensure the safety and quality of pharmaceutical products. Continued research into the specific carcinogenic potency of N-Nitroso Duloxetine will further refine these risk assessments.
References
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- 4. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. DNA damage induced by alkylating agents and repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Prepare an ICH M7 Risk Assessment Report in 3 steps | Tox by Design [toxby.design]
- 8. Enhanced Ames Test Conditions for N-nitrosamines (Q&A Rev.16) - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
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- 11. oecd.org [oecd.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. What Does The EMA Update On Nitrosamine Impurities Mean For You? | Lhasa Limited [lhasalimited.org]
- 14. oecd.org [oecd.org]
- 15. DNA damage repair: historical perspectives, mechanistic pathways and clinical translation for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
